2-Morpholinomethyl-4'-trifluoromethylbenzophenone

説明

Chemical Identity and Nomenclature

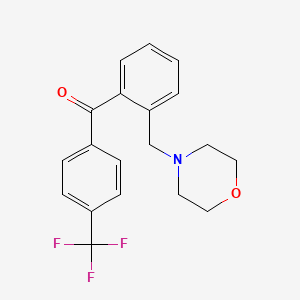

2-Morpholinomethyl-4'-trifluoromethylbenzophenone is a synthetic benzophenone derivative characterized by distinct structural modifications. Its systematic IUPAC name is [2-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone . The compound’s molecular formula is C₁₉H₁₈F₃NO₂ , with a molecular weight of 349.35 g/mol . Key identifiers include the CAS registry number 898750-83-9 and the MDL number MFCD03842436 .

The structural features of this molecule include:

- A benzophenone core (two benzene rings connected by a ketone group).

- A morpholinomethyl group (-CH₂-morpholine) attached to the ortho position of one benzene ring.

- A trifluoromethyl group (-CF₃) at the para position of the opposing benzene ring.

The SMILES notation for the compound is O=C(C1=CC=C(C(F)(F)F)C=C1)C2=CC=CC=C2CN3CCOCC3 , which encodes the spatial arrangement of functional groups.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | [2-(Morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

| CAS No. | 898750-83-9 |

| Molecular Formula | C₁₉H₁₈F₃NO₂ |

| Molecular Weight | 349.35 g/mol |

| SMILES | O=C(C1=CC=C(C(F)(F)F)C=C1)C2=CC=CC=C2CN3CCOCC3 |

Historical Development and Discovery

The synthesis of this compound emerged from advancements in benzophenone chemistry during the early 21st century. While its exact discovery timeline is not publicly documented, its CAS registration (898750-83-9) and commercial availability by 2008 suggest development within the context of pharmaceutical and materials science research. The compound’s design aligns with trends in medicinal chemistry, where morpholine and trifluoromethyl groups are strategically incorporated to modulate bioactivity and physicochemical properties.

Early applications likely involved its use as an intermediate in drug discovery, particularly in synthesizing kinase inhibitors or anti-inflammatory agents, given the prevalence of morpholine-containing benzophenones in such studies. For example, Khanum et al. (2016) highlighted morpholine-conjugated benzophenones as antiproliferative agents, underscoring the scaffold’s relevance in oncology.

Position Within Benzophenone Derivatives

Benzophenone derivatives are a prolific class of organic compounds with applications spanning UV stabilization, medicinal chemistry, and polymer science. This compound occupies a niche within this family due to its dual functionalization:

- Morpholinomethyl Group : Enhances solubility and bioavailability by introducing a tertiary amine, which can participate in hydrogen bonding and improve membrane permeability.

- Trifluoromethyl Group : Imparts electron-withdrawing effects, stabilizing the ketone group and influencing metabolic resistance.

Compared to simpler benzophenones like 4-(trifluoromethyl)benzophenone (CAS 728-86-9), this derivative’s morpholine substitution expands its utility in targeted drug design. For instance, morpholine-linked benzophenones have demonstrated efficacy in inhibiting cancer cell proliferation via G2/M phase arrest, while trifluoromethyl groups are associated with enhanced binding affinity in enzyme inhibition studies.

Table 2: Comparison with Related Benzophenone Derivatives

| Compound | Key Substitutions | Applications |

|---|---|---|

| 4-(Trifluoromethyl)benzophenone | -CF₃ at para position | UV absorber, polymer additive |

| This compound | -CF₃ and -CH₂-morpholine | Pharmaceutical intermediates |

| Plinabulin (DKP derivatives) | Benzophenone-tagged diketopiperazine | Anticancer agents |

特性

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)16-7-5-14(6-8-16)18(24)17-4-2-1-3-15(17)13-23-9-11-25-12-10-23/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBPEVTZTOSSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643552 | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-83-9 | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 2-Nitro-4-trifluoromethylbenzaldehyde Intermediate

A common precursor in the synthesis is 2-nitro-4-trifluoromethylbenzaldehyde, which can be prepared via nitration and trifluoromethylation of benzaldehyde derivatives. According to patent CN109438282B, the preparation involves:

- Reacting 2-nitro-4-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride and an inorganic base (e.g., sodium hydroxide) in water at 0–20 °C to form the corresponding oxime.

- The molar ratios and solvent conditions are optimized for yield, with hydroxylamine hydrochloride to benzaldehyde at 1:1 and base to benzaldehyde at 2:1.

- Post-reaction, the mixture is acidified to pH 6–8, extracted with organic solvents (e.g., ethyl acetate, toluene), concentrated, and dried to isolate the oxime intermediate.

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction temperature | 0–20 °C | For oxime formation |

| Solvent | Water | Weight ratio water:benzaldehyde 3:1 |

| Hydroxylamine hydrochloride:benzaldehyde | 1:1 molar ratio | Stoichiometric balance |

| Inorganic base:benzaldehyde | 2:1 molar ratio | Sodium hydroxide preferred |

| Post-reaction pH adjustment | 6–8 | Acidified with sulfuric or hydrochloric acid |

| Extraction solvents | Ethyl acetate, toluene, etc. | For product isolation |

Conversion to 2-Nitro-4-trifluoromethylbenzonitrile

- The oxime is then dissolved in acetonitrile, treated with acetic anhydride and a nickel composite catalyst, and heated to 70–120 °C to induce dehydration to the nitrile.

- Catalyst and reagent ratios are carefully controlled to optimize conversion.

| Parameter | Value/Range | Notes |

|---|---|---|

| Solvent | Acetonitrile | Weight ratio acetonitrile:oxime 3:1 |

| Reaction temperature | 70–120 °C | Heating step for dehydration |

| Catalyst (nickel composite) | 0.02–0.5 (weight ratio) | Relative to oxime |

| Acetic anhydride | 0.3–5 (weight ratio) | Relative to oxime |

Introduction of Morpholinomethyl Group

- The morpholinomethyl substituent is introduced via nucleophilic substitution or reductive amination on the benzophenone intermediate.

- Typically, a chloromethyl or bromomethyl derivative of the benzophenone is reacted with morpholine under controlled conditions.

- Solvents such as dichloromethane or acetonitrile are used, with bases like triethylamine to facilitate substitution.

Final Purification

- The crude product is purified by standard organic techniques such as recrystallization or column chromatography.

- Purity is confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Nitration and trifluoromethylation | Starting benzaldehyde derivatives | 2-nitro-4-trifluoromethylbenzaldehyde |

| 2 | Oxime formation | Hydroxylamine hydrochloride, NaOH, water, 0–20 °C | 2-nitro-4-trifluoromethylbenzaldehyde oxime |

| 3 | Dehydration to nitrile | Acetic anhydride, nickel catalyst, acetonitrile, 70–120 °C | 2-nitro-4-trifluoromethylbenzonitrile |

| 4 | Morpholinomethyl substitution | Morpholine, base, chloromethylbenzophenone derivative | 2-Morpholinomethyl-4'-trifluoromethylbenzophenone |

| 5 | Purification | Recrystallization, chromatography | Pure target compound |

Research Findings and Optimization Notes

- The reaction conditions for oxime formation and dehydration are critical for yield and purity; mild temperatures and controlled pH prevent side reactions.

- The choice of catalyst in the dehydration step significantly affects conversion efficiency; nickel composites have shown superior performance.

- Morpholinomethylation requires anhydrous conditions and inert atmosphere to avoid hydrolysis and side reactions.

- Solvent choice impacts reaction kinetics and product isolation; polar aprotic solvents are preferred for substitution steps.

- Post-reaction purification is essential to remove residual catalysts and unreacted starting materials, ensuring high purity for photoinitiator applications.

化学反応の分析

Types of Reactions

2-Morpholinomethyl-4’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

科学的研究の応用

Chemistry

- Photoinitiator in Polymerization : 2-Morpholinomethyl-4'-trifluoromethylbenzophenone acts as a photoinitiator in UV-curable systems, generating free radicals upon exposure to UV light. This property is crucial for applications in coatings, adhesives, and dental materials.

- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

Biology

- Biological Activity : The compound has been studied for its potential biological activities, particularly its interactions with biological macromolecules. Research indicates that it may exhibit significant cytotoxic effects against cancer cell lines, making it a candidate for anticancer therapies.

- Mechanism of Action : Studies have shown that the morpholinomethyl group enhances binding affinity to specific molecular targets involved in cancer progression. This interaction may lead to the modulation of enzyme activity or receptor functions.

Medicine

- Anticancer Research : The compound has shown promise in inhibiting cell proliferation in non-small cell lung carcinoma (NSCLC) cell lines. For example, related studies reported IC50 values indicating high potency against these cancer cells.

- Potential Therapeutic Applications : Ongoing research aims to explore its therapeutic potential further, particularly in developing new pharmaceuticals targeting various diseases.

Study on NSCLC

A detailed investigation into the antiproliferative effects of benzofuran derivatives containing morpholinomethyl groups revealed enhanced activity against NSCLC cell lines. The study indicated that modifications on the benzophenone structure significantly influenced biological activity, with certain derivatives exhibiting IC50 values as low as 0.49 µM against NCI-H23 cells.

Mechanistic Insights

Mechanistic studies indicated that compounds like this compound induce apoptosis through pathways involving caspase activation. This finding highlights its potential as a therapeutic agent in cancer treatment.

作用機序

The mechanism of action of 2-Morpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following sections compare 2-Morpholinomethyl-4'-trifluoromethylbenzophenone with structurally related compounds, focusing on substituent effects, physicochemical properties, and commercial availability.

Morpholine Derivatives with Varied Substituents

- 4-Morpholinoacetophenone (CAS 39910-98-0): This compound features a morpholine group directly attached to an acetophenone backbone. It has a molecular formula of C₁₂H₁₅NO₂ and a melting point of 96–98°C . Unlike the target compound, it lacks the trifluoromethyl group and benzophenone scaffold, resulting in lower molecular weight (205.25 g/mol vs. ~331.3 g/mol estimated for the target) and reduced steric complexity.

- 4'-Morpholinomethyl-2-thiomethylbenzophenone (CAS 898769-86-3): This analog replaces the trifluoromethyl group with a thiomethyl (-SCH₃) substituent. Its molecular formula (C₁₉H₂₁NO₂S) and higher molecular weight (327.44 g/mol) reflect the sulfur atom’s contribution .

Benzophenones with Heterocyclic Substituents

Compounds with azetidine or pyrrolidine rings instead of morpholine exhibit distinct steric and electronic profiles:

- 2-Azetidinomethyl-4'-trifluoromethylbenzophenone: Azetidine (a four-membered ring with one nitrogen) introduces greater ring strain and reduced conformational flexibility compared to morpholine. This may affect binding affinity in biological systems or solubility .

- 2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone: Pyrrolidine (a five-membered saturated ring) lacks the oxygen atom present in morpholine, reducing polarity. This compound is commercially available from CymitQuimica, with pricing tiers listed for 1g to 100g quantities .

Positional Isomers and Trifluoromethyl Variants

lists 14 benzophenone derivatives with trifluoromethyl groups and varying substituent positions (e.g., 3'-azetidinomethyl vs. 4'-azetidinomethyl). These isomers differ in electronic distribution and steric hindrance, which can influence melting points, solubility, and reactivity. For example, a 4'-trifluoromethyl group (as in the target compound) may provide better symmetry and crystallinity compared to 2'- or 3'-substituted analogs.

Key Findings

Substituent Effects :

- The morpholine ring enhances polarity and hydrogen-bonding capacity compared to azetidine or pyrrolidine .

- Trifluoromethyl groups improve thermal stability and lipophilicity relative to thiomethyl or acetyl substituents .

Commercial Availability :

- Pyrrolidine-based analogs are more readily available in bulk quantities compared to morpholine derivatives .

生物活性

2-Morpholinomethyl-4'-trifluoromethylbenzophenone is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone core with a morpholinomethyl group and a trifluoromethyl substituent. Its chemical formula is . The presence of the morpholine moiety is crucial for its biological activity, as it can enhance solubility and facilitate interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzophenone, including this compound, exhibit antimicrobial properties. The trifluoromethyl group may enhance the lipophilicity of the molecule, improving its membrane permeability and efficacy against microbial strains.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, compounds with similar structures have shown significant cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of reactive oxygen species (ROS) levels within cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC-3 (Prostate Cancer) | 10 | Induction of apoptosis via ROS modulation |

| K562 (Leukemia) | 15 | Cell cycle arrest and apoptosis |

| T47D (Breast Cancer) | 12 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound provides insight into how structural modifications impact biological activity. The morpholine group is essential for enhancing solubility and facilitating interactions with target proteins. Modifications to the trifluoromethyl group can influence the compound's potency and selectivity against various targets .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on prostate cancer cells. Results showed that at a concentration of 10 µM, the compound induced a significant apoptosis rate comparable to standard chemotherapeutics .

- Antimicrobial Screening : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.

The proposed mechanisms by which this compound exerts its biological effects include:

- Interaction with Cellular Targets : The morpholine group may facilitate binding to specific proteins or enzymes involved in cell signaling pathways.

- Induction of Oxidative Stress : By modulating ROS levels, this compound can trigger apoptotic pathways in cancer cells.

- Photodynamic Activity : Due to its benzophenone structure, it may also exhibit photochemical properties that could be harnessed in photodynamic therapy applications .

Q & A

Q. Q1. What are the common synthetic routes for 2-Morpholinomethyl-4'-trifluoromethylbenzophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the morpholinomethyl group. For example, a related morpholine-containing benzophenone derivative was synthesized by reacting tetrachloromonospirocyclotriphosphazene with carbazolyldiamine in THF, using triethylamine as a base . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.

- Temperature : Room temperature minimizes side reactions (e.g., decomposition of trifluoromethyl groups).

- Catalyst : Lewis acids like AlCl₃ improve acylation efficiency but may require post-reaction neutralization.

Purification often involves column chromatography (silica gel) or recrystallization from ethanol .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- HPLC/GC-MS : Quantify purity (>95% is typical for research-grade material; see analogous morpholine derivatives in catalogs ).

- NMR : Confirm substitution patterns (e.g., trifluoromethyl at the 4’-position via ¹⁹F NMR, morpholinomethyl via ¹H NMR splitting).

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar phosphazene derivatives .

- Melting point analysis : Compare observed values (e.g., 96–98°C for morpholine-containing analogs ) to literature to detect impurities.

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotamerism) or crystal-packing effects. Strategies include:

- Variable-temperature NMR : Identify conformational changes by observing signal splitting at low temperatures.

- DFT calculations : Compare theoretical NMR chemical shifts (using Gaussian or ORCA) with experimental data.

- Multi-technique validation : Cross-reference IR (C=O stretch ~1650 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation).

For example, CAS RN discrepancies in benzophenone derivatives were resolved by cross-referencing spectral databases and synthetic pathways .

Q. Q4. What strategies optimize the trifluoromethyl group’s stability during reactions?

Methodological Answer: The CF₃ group is prone to hydrolysis under acidic/basic conditions. Mitigation approaches:

- Protecting groups : Use silyl ethers or tert-butyl esters to shield reactive sites during functionalization.

- Low-temperature reactions : Perform substitutions at –20°C to reduce degradation.

- Inert atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation.

A case study on 4′-trifluoromethylbenzophenone derivatives showed improved stability using anhydrous DCM and molecular sieves .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).

- QSAR models : Corrogate electronic effects (e.g., Hammett σ values for substituents) with bioactivity data.

- MD simulations : Assess conformational stability in aqueous environments (e.g., morpholine’s solubility vs. trifluoromethyl’s hydrophobicity).

For analogs like 4-morpholinoacetophenone, computational predictions aligned with experimental IC₅₀ values in enzyme inhibition assays .

Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Challenges include:

- Racemization : Avoid high temperatures or prolonged reaction times. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during asymmetric synthesis.

- Catalyst loading : Optimize chiral catalysts (e.g., BINAP-Ru complexes) to reduce costs.

- Crystallization-induced diastereomer resolution : Exploit solubility differences, as seen in phosphazene-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。